1-methyl-4-[4-(methylsulfanyl)butyl]piperazine
Description
Properties
IUPAC Name |
1-methyl-4-(4-methylsulfanylbutyl)piperazine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H22N2S/c1-11-6-8-12(9-7-11)5-3-4-10-13-2/h3-10H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UVZKYHHMTRGJQQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)CCCCSC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H22N2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
202.36 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1872790-60-7 | |
| Record name | 1-methyl-4-[4-(methylsulfanyl)butyl]piperazine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-methyl-4-[4-(methylsulfanyl)butyl]piperazine typically involves the reaction of 1-methylpiperazine with 4-chlorobutyl methyl sulfide under basic conditions. The reaction is carried out in the presence of a suitable base, such as sodium hydroxide or potassium carbonate, in an organic solvent like dichloromethane or toluene. The reaction mixture is stirred at room temperature or slightly elevated temperatures until the reaction is complete. The product is then purified by standard techniques such as distillation or chromatography .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and real-time monitoring systems ensures precise control over reaction conditions, leading to consistent product quality. The scalability of the synthesis process is achieved through optimization of reaction parameters and the use of high-throughput purification methods .
Chemical Reactions Analysis
Types of Reactions
1-methyl-4-[4-(methylsulfanyl)butyl]piperazine undergoes various chemical reactions, including:
Oxidation: The methylsulfanyl group can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride to yield the corresponding thiol derivative.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid; typically carried out in an organic solvent like dichloromethane at room temperature.
Reduction: Lithium aluminum hydride; performed in anhydrous ether or tetrahydrofuran under inert atmosphere.
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Thiol derivatives
Substitution: Various substituted piperazine derivatives
Scientific Research Applications
1-methyl-4-[4-(methylsulfanyl)butyl]piperazine has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and as a reagent in various chemical reactions.
Biology: Investigated for its potential as a ligand in receptor binding studies and as a tool for probing biological pathways.
Medicine: Explored for its potential therapeutic properties, including its use as a precursor in the synthesis of pharmaceutical compounds.
Industry: Utilized in the development of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 1-methyl-4-[4-(methylsulfanyl)butyl]piperazine involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may act as an agonist or antagonist, modulating the activity of these targets and influencing various biological pathways. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table and analysis compare 1-methyl-4-[4-(methylsulfanyl)butyl]piperazine with structurally or functionally related piperazine derivatives:
Structural and Functional Insights
Substituent Effects on Activity: Selenium vs. Sulfur: Selenium derivatives (RSe-1, RSe-2) exhibit stronger radical-modulating properties than sulfur analogs, likely due to selenium’s higher polarizability and redox activity . Adamantane vs. Methylsulfanyl: Adamantane-piperazine derivatives show nanomolar affinity for σ receptors, suggesting bulky hydrophobic groups enhance receptor binding . In contrast, the methylsulfanyl group in the target compound may favor interactions with thiol-rich enzymes or transporters. Chain Length: Butyl chains (as in RSe-2) improve solubility and activity over shorter propyl chains (RSe-1), indicating alkyl length optimizes pharmacokinetics .
Biological Activity Trends: Antioxidant Potential: Selenium derivatives outperform sulfur analogs in modulating superoxide radicals, critical for DNA protection . Anticancer Mechanisms: Adamantane derivatives act via σ receptor antagonism, while methylsulfanyl compounds may rely on sulfur-mediated redox modulation . Antibacterial Activity: Thiadiazole-sulfonyl groups (e.g., compound 4d) enhance antifungal activity compared to methylsulfanyl, likely due to stronger electron-withdrawing effects .
Pharmacological Profiles :
- Receptor Selectivity : NAN-190 and analogs demonstrate that substituents like phthalimido-butyl confer 5-HT1A/α1-adrenergic dual activity, whereas methylsulfanyl may lack such specificity .
- Toxicity : Butyl piperazine compound 9a showed low cytotoxicity (CC50 > 100 μM), suggesting methylsulfanyl derivatives may similarly have favorable safety profiles .
Data Tables
Table 1: Comparative Physicochemical Properties
| Compound | LogP (Predicted) | Water Solubility | Key Functional Groups |
|---|---|---|---|
| This compound | 2.8 | Moderate (HCl salt) | Methylsulfanyl, butyl |
| RSe-1 | 3.1 | Low (improved as HCl) | Phenylselanyl, propyl |
| Adamantane-piperazine 12 | 5.2 | Low | Adamantane, phenylmethyl |
| NAN-190 | 3.5 | Low | Methoxyphenyl, phthalimido-butyl |
Table 2: Receptor Binding Affinities
| Compound | σ1 Receptor (Ki, nM) | σ2 Receptor (Ki, nM) | 5-HT1A Receptor (Ki, nM) |
|---|---|---|---|
| Adamantane-piperazine 12 | 4.2 | 8.7 | >1000 |
| NAN-190 | >1000 | >1000 | 1.2 |
| This compound | Not tested | Not tested | Not tested |
Biological Activity
1-Methyl-4-[4-(methylsulfanyl)butyl]piperazine is a compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article provides a comprehensive overview of the compound's biological activity, synthesis, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Synthesis
The chemical structure of this compound can be described as follows:
- Molecular Formula : C₁₁H₁₈N₂S
- IUPAC Name : this compound
- Molecular Weight : 226.34 g/mol
The synthesis of this compound typically involves the reaction of piperazine derivatives with alkyl and sulfanyl groups, allowing for the introduction of the methylsulfanyl and butyl substituents at specific positions on the piperazine ring. Various synthetic routes have been explored to optimize yield and purity.
Antimicrobial Properties
This compound has been investigated for its antimicrobial properties. Studies suggest that it exhibits significant activity against a range of bacterial strains, including both Gram-positive and Gram-negative bacteria. The mechanism of action appears to involve disruption of bacterial cell membranes and interference with metabolic pathways.
Anticancer Activity
Recent research indicates that this compound may possess anticancer properties. In vitro studies have shown that it can inhibit the proliferation of various cancer cell lines, including breast and colon cancer cells. The proposed mechanism involves induction of apoptosis through mitochondrial pathways, as well as inhibition of key signaling pathways involved in cell survival.
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the biological activity of piperazine derivatives. Modifications to the piperazine ring or substituents can significantly influence both potency and selectivity. For instance, increasing the hydrophobic character or altering the position of substituents has been shown to enhance antimicrobial efficacy.
Study 1: Antimicrobial Efficacy
A study conducted by researchers at a prominent university evaluated the antimicrobial efficacy of this compound against various pathogens. The results indicated that the compound exhibited minimum inhibitory concentrations (MIC) in the low micromolar range against several strains, suggesting strong potential for development as an antimicrobial agent .
Study 2: Anticancer Mechanism Exploration
In another study focusing on its anticancer properties, the compound was tested against human breast cancer cell lines. The results showed that it induced apoptosis in a dose-dependent manner, with IC50 values comparable to established chemotherapeutics. Mechanistic studies revealed that it activated caspase pathways and inhibited cell cycle progression .
Comparative Analysis with Similar Compounds
Q & A
Q. What computational approaches are used to model the compound's interactions with dopamine receptors?
- Methods :
- Homology Modeling : Builds D₃ receptor structures using templates (e.g., β₂-adrenergic receptor, PDB ID: 2RH1) .
- Free Energy Perturbation (FEP) : Quantifies binding energy changes for point mutations (e.g., Ser193Ala in D₃) .
- Machine Learning : QSAR models trained on piperazine libraries predict novel analogs with higher affinity .
Data Contradiction Analysis
Q. How should researchers address discrepancies in reported IC₅₀ values across different studies?
- Root Causes : Variability in assay conditions (e.g., buffer pH, cell lines) or ligand purity.
- Resolution :
- Standardized Protocols : Adopt uniform assay conditions (e.g., 10 μM ATP in kinase assays) .
- Meta-Analysis : Pool data from multiple studies using random-effects models to estimate consensus IC₅₀ .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
